![molecular formula C19H22N4O3S B6540164 1-methanesulfonyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}piperidine-4-carboxamide CAS No. 1070959-27-1](/img/structure/B6540164.png)
1-methanesulfonyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}piperidine-4-carboxamide
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Description
Piperidine derivatives, such as the one you mentioned, are of significant interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones, which are closely related to the compound you’re interested in, are typically synthesized through reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Phase II metabolic reactions can also be expected, including glucuronide or sulfate conjugate formation .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are diverse and can include a wide range of bioactivities . The presence of electron-donating and withdrawing groups at various positions on the phenyl ring may determine their potency .Mechanism of Action
While the exact mechanism of action for this compound is not known, piperidine derivatives have been found to be potent dopamine reuptake inhibitors . They have also been shown to have a wide range of bioactivities, including anti-HIV, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial activities .
Future Directions
The development of new piperidine derivatives and analogs is an active area of research, with potential applications in various fields, including medicine and pharmacology . Future research will likely focus on synthesizing new derivatives, understanding their mechanisms of action, and assessing their potential uses.
properties
IUPAC Name |
1-methylsulfonyl-N-(4-phenyldiazenylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-27(25,26)23-13-11-15(12-14-23)19(24)20-16-7-9-18(10-8-16)22-21-17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXWABZSNSEHSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401038818 |
Source
|
Record name | 4-Piperidinecarboxamide, 1-(methylsulfonyl)-N-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401038818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(methylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide | |
CAS RN |
1070959-27-1 |
Source
|
Record name | 4-Piperidinecarboxamide, 1-(methylsulfonyl)-N-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401038818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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